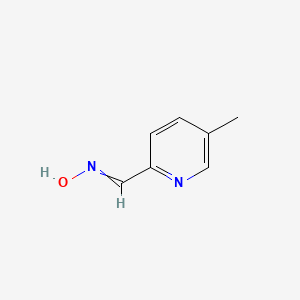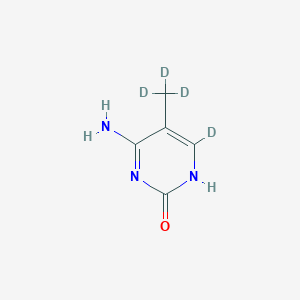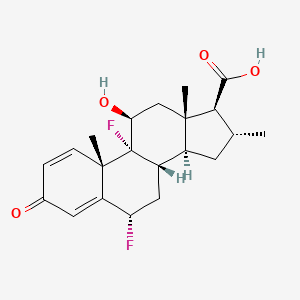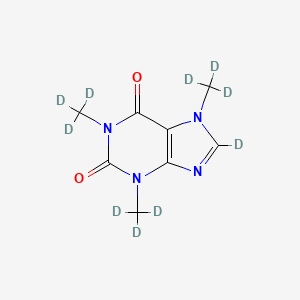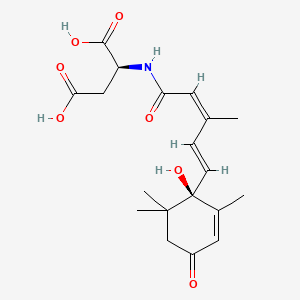
6-Desaminoethyl Pixantrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desaminoethyl Pixantrone is a derivative of Pixantrone, an antineoplastic drug belonging to the group of antitumor antibiotics. It is primarily used in the evaluation of the cardiac safety of Pixantrone in doxorubicin-treated patients . Pixantrone itself is a first-in-class aza-anthracenedione approved for the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma .
Preparation Methods
The preparation of 6-Desaminoethyl Pixantrone involves synthetic routes that are derived from the parent compound, Pixantrone. The industrial production methods for Pixantrone typically involve the synthesis of aza-anthracenedione analogues and inhibitors of topoisomerase II . The recommended dosage for Pixantrone is 50 mg/m² on days 1, 8, and 15 of each 28-day cycle for up to 6 cycles .
Chemical Reactions Analysis
6-Desaminoethyl Pixantrone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Desaminoethyl Pixantrone has several scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms.
Biology: It is used to evaluate the cardiac safety of Pixantrone in doxorubicin-treated patients.
Industry: It is used in the production of antineoplastic drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Desaminoethyl Pixantrone involves the intercalation between DNA strands, which prevents DNA replication, transcription, and repair . It also induces DNA double-strand breaks, leading to cell death. The molecular targets and pathways involved include DNA topoisomerase II and the formation of stable DNA adducts .
Comparison with Similar Compounds
6-Desaminoethyl Pixantrone is structurally related to other aza-anthracenediones, such as mitoxantrone and doxorubicin . it has been engineered to minimize cardiotoxicity while maintaining efficacy . Similar compounds include:
Mitoxantrone: An anthracenedione with antineoplastic activity.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Ametantrone: An anthracenedione with significant anti-tumor activity.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6-amino-9-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)15(21)9-7-18-5-3-8(9)14(12)20/h1-3,5,7,19H,4,6,16-17H2 |
InChI Key |
JOFNPDNSUUJUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


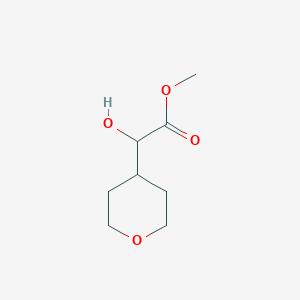
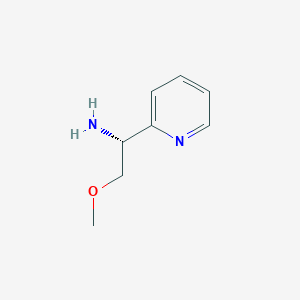
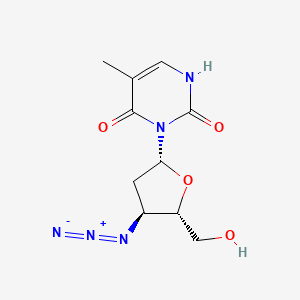

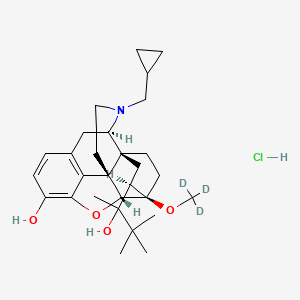
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
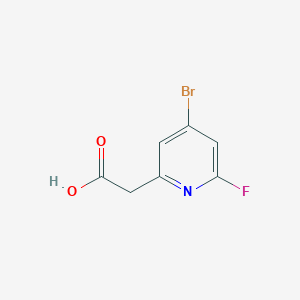
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
